4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol
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Overview
Description
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol is a synthetic organic compound with the molecular formula C15H18D6O. It is a deuterated analog of a phenolic compound, where deuterium atoms replace hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol typically involves the alkylation of phenol with a deuterated alkyl halide. The reaction conditions often include the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol, followed by the addition of the deuterated alkyl halide under anhydrous conditions to prevent any exchange of deuterium with hydrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol involves its interaction with various molecular targets, including enzymes and receptors
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
4-[2-Methyl-1-(1-methylethyl)pentyl]phenol: The non-deuterated analog of the compound.
2,6-Di-tert-butylphenol: A phenolic compound with bulky alkyl groups.
Uniqueness
4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways without interference from naturally occurring hydrogen.
Properties
Molecular Formula |
C15H24O |
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Molecular Weight |
226.39 g/mol |
IUPAC Name |
4-[1,1,1-trideuterio-4-methyl-2-(trideuteriomethyl)heptan-3-yl]phenol |
InChI |
InChI=1S/C15H24O/c1-5-6-12(4)15(11(2)3)13-7-9-14(16)10-8-13/h7-12,15-16H,5-6H2,1-4H3/i2D3,3D3 |
InChI Key |
KQABNOBNXAJBFQ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C1=CC=C(C=C1)O)C(C)CCC)C([2H])([2H])[2H] |
Canonical SMILES |
CCCC(C)C(C1=CC=C(C=C1)O)C(C)C |
Origin of Product |
United States |
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